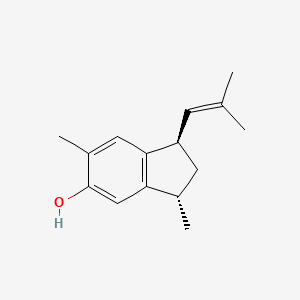
(+/-)-Mutisianthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+/-)-Mutisianthol is a naturally occurring sesquiterpene lactone. It is known for its unique chemical structure and biological activities. This compound is isolated from various plant species, particularly those belonging to the Asteraceae family. Sesquiterpene lactones like this compound are known for their diverse range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Mutisianthol involves several steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a precursor molecule under acidic or basic conditions to form the lactone ring. This is followed by various functional group modifications to achieve the desired structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale. Techniques such as flow chemistry and continuous synthesis are being explored to improve the efficiency and yield of this compound production.
Análisis De Reacciones Químicas
Types of Reactions
(+/-)-Mutisianthol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield different reduced forms of the compound.
Aplicaciones Científicas De Investigación
(+/-)-Mutisianthol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying sesquiterpene lactone synthesis and reactivity.
Biology: Investigated for its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Explored for potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer.
Industry: Used in the development of new pharmaceuticals and agrochemicals due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of (+/-)-Mutisianthol involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. For example, this compound can inhibit the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in regulating immune response and inflammation. By inhibiting this pathway, this compound can reduce inflammation and potentially inhibit cancer cell growth.
Comparación Con Compuestos Similares
(+/-)-Mutisianthol is unique among sesquiterpene lactones due to its specific chemical structure and biological activities. Similar compounds include:
Parthenolide: Another sesquiterpene lactone with anti-inflammatory and anticancer properties.
Artemisinin: A sesquiterpene lactone used as an antimalarial drug.
Helenalin: Known for its anti-inflammatory and cytotoxic activities.
Compared to these compounds, this compound has a distinct structure that contributes to its unique biological activities. Its ability to inhibit specific molecular targets and pathways makes it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
Número CAS |
188441-76-1 |
|---|---|
Fórmula molecular |
C15H20O |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
(1R,3S)-3,6-dimethyl-1-(2-methylprop-1-enyl)-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C15H20O/c1-9(2)5-12-6-10(3)13-8-15(16)11(4)7-14(12)13/h5,7-8,10,12,16H,6H2,1-4H3/t10-,12-/m0/s1 |
Clave InChI |
SVNPNOPENVFTBB-JQWIXIFHSA-N |
SMILES isomérico |
C[C@H]1C[C@@H](C2=C1C=C(C(=C2)C)O)C=C(C)C |
SMILES canónico |
CC1CC(C2=C1C=C(C(=C2)C)O)C=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


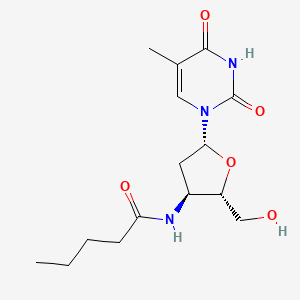
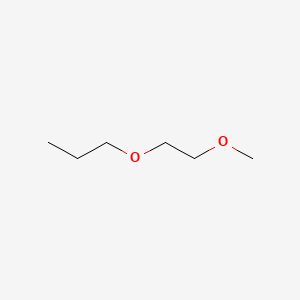
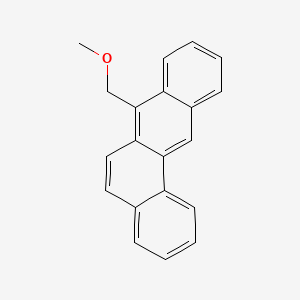
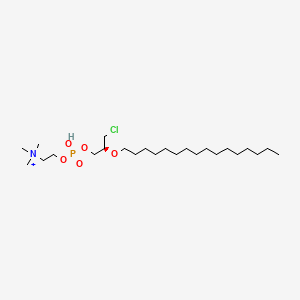
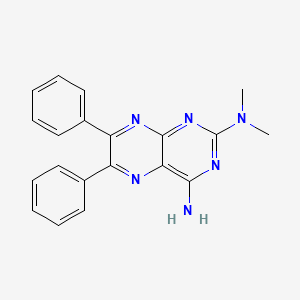
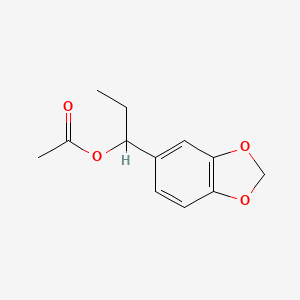
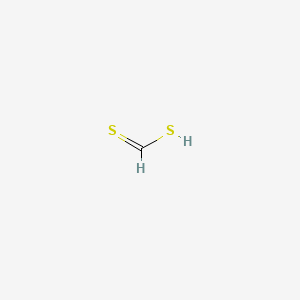
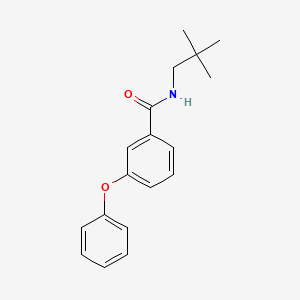
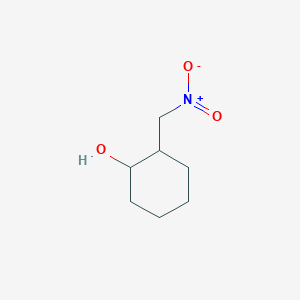
![5-methyl-6-oxa-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),8-dien-2-one](/img/structure/B12793694.png)


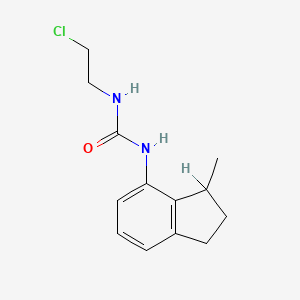
![1-(4-Bromophenyl)violuric acid [WHO-DD]](/img/structure/B12793731.png)
